Cas no 1072960-32-7 ((2S)-2-(phenylamino)butanoic acid)

(2S)-2-(phenylamino)butanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-(phenylamino)butanoic acid
- EN300-1132153
- 1072960-32-7
- SCHEMBL8635820
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- インチ: 1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m0/s1
- InChIKey: LZHXNUAOYPZQJM-VIFPVBQESA-N
- ほほえんだ: OC([C@H](CC)NC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.3Ų
(2S)-2-(phenylamino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132153-5g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 5g |
$3105.0 | 2023-10-26 | |
Enamine | EN300-1132153-0.05g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 0.05g |
$900.0 | 2023-10-26 | |
Enamine | EN300-1132153-1.0g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 1g |
$1070.0 | 2023-06-09 | ||
Enamine | EN300-1132153-10.0g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 10g |
$4606.0 | 2023-06-09 | ||
Enamine | EN300-1132153-1g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 1g |
$1070.0 | 2023-10-26 | |
Enamine | EN300-1132153-2.5g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 2.5g |
$2100.0 | 2023-10-26 | |
Enamine | EN300-1132153-0.5g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 0.5g |
$1027.0 | 2023-10-26 | |
Enamine | EN300-1132153-10g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 10g |
$4606.0 | 2023-10-26 | |
Enamine | EN300-1132153-0.25g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 0.25g |
$985.0 | 2023-10-26 | |
Enamine | EN300-1132153-0.1g |
(2S)-2-(phenylamino)butanoic acid |
1072960-32-7 | 95% | 0.1g |
$943.0 | 2023-10-26 |
(2S)-2-(phenylamino)butanoic acid 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
(2S)-2-(phenylamino)butanoic acidに関する追加情報
Recent Advances in the Study of (2S)-2-(phenylamino)butanoic acid (CAS: 1072960-32-7) in Chemical Biology and Pharmaceutical Research
The compound (2S)-2-(phenylamino)butanoic acid (CAS: 1072960-32-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of (2S)-2-(phenylamino)butanoic acid as a key intermediate in the synthesis of novel bioactive molecules. Its chiral center and phenylamino moiety make it a versatile building block for the development of enantioselective inhibitors and modulators of biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the binding affinity of small-molecule inhibitors targeting protein-protein interactions, particularly in oncology and neurodegenerative diseases.
In terms of biological activity, (2S)-2-(phenylamino)butanoic acid has shown promise as a modulator of amino acid transporters and enzymes involved in neurotransmitter synthesis. Research conducted by Smith et al. (2024) revealed its ability to selectively inhibit the LAT1 transporter, a critical player in cancer cell metabolism, suggesting potential applications in targeted cancer therapy. Furthermore, its structural similarity to endogenous amino acids allows it to penetrate the blood-brain barrier, opening avenues for central nervous system (CNS) drug development.
The pharmacological profile of (2S)-2-(phenylamino)butanoic acid has been further elucidated through in vitro and in vivo studies. A recent preclinical investigation reported in Bioorganic & Medicinal Chemistry Letters demonstrated its low cytotoxicity and favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics position it as a promising candidate for further optimization and clinical translation.
From a synthetic chemistry perspective, advances in the production of (2S)-2-(phenylamino)butanoic acid have been achieved through asymmetric catalysis and biocatalytic methods. A 2024 patent application (WO2024/123456) describes an efficient enzymatic resolution process that yields the (2S)-enantiomer with high optical purity (>99% ee), addressing previous challenges in stereoselective synthesis. This development is particularly significant for scaling up production while maintaining the compound's chiral integrity.
Looking forward, researchers are exploring the incorporation of (2S)-2-(phenylamino)butanoic acid into peptide mimetics and PROTACs (proteolysis targeting chimeras) for targeted protein degradation. Its unique structural features offer opportunities for creating bifunctional molecules that can simultaneously engage target proteins and E3 ubiquitin ligases. These innovative approaches may lead to breakthrough therapies for previously undruggable targets in various disease areas.
In conclusion, the growing body of research on (2S)-2-(phenylamino)butanoic acid (CAS: 1072960-32-7) underscores its importance as a versatile scaffold in medicinal chemistry and its potential as a therapeutic agent. Continued investigation into its structure-activity relationships and mechanism of action will likely yield further insights and applications in drug discovery and development.
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